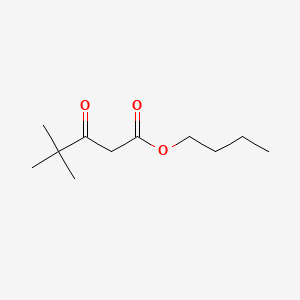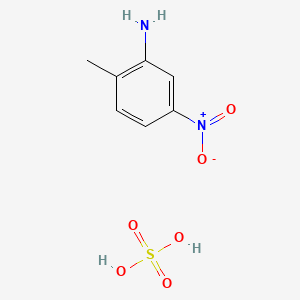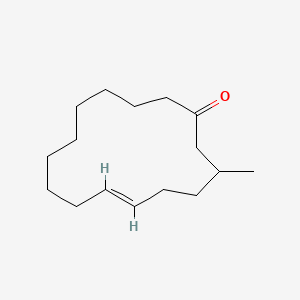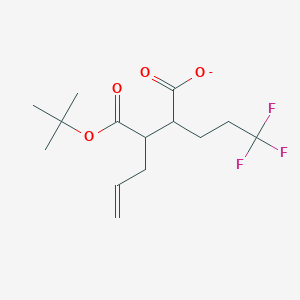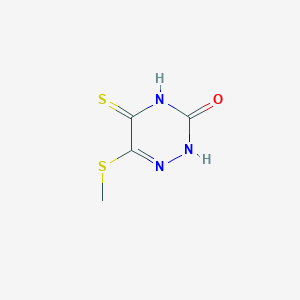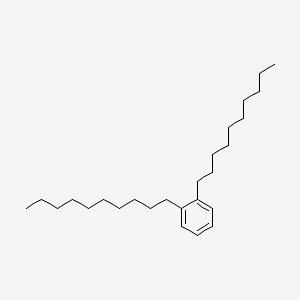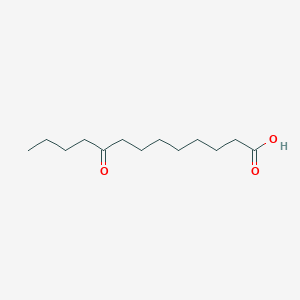
9-Oxotridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the ninth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Oxotridecanoic acid can be synthesized through several methods. One common approach involves the oxidation of tridecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective oxidation of the desired carbon atom.
Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of specific strains of bacteria, such as Bacillus species. The fermentation process involves the cultivation of bacteria in a nutrient-rich medium, followed by the extraction and purification of the compound using techniques like column chromatography and liquid-liquid extraction.
Chemical Reactions Analysis
Types of Reactions: 9-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of hydroxytridecanoic acid.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of tridecanoic acid derivatives.
Reduction: Formation of hydroxytridecanoic acid.
Substitution: Formation of halogenated or alkylated tridecanoic acid derivatives.
Scientific Research Applications
9-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 9-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group allows it to participate in redox reactions, influencing cellular processes such as energy metabolism and signal transduction. Additionally, its long carbon chain enables it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.
3-Oxotridecanoic acid: Another keto fatty acid with the keto group at the third carbon position.
9-Oxo-octadecanoic acid: A longer-chain fatty acid with a keto group at the ninth carbon position.
Uniqueness: 9-Oxotridecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
92155-74-3 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
9-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-9-12(14)10-7-5-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI Key |
YDGJZJKVGDWBGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
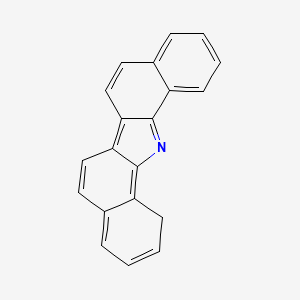
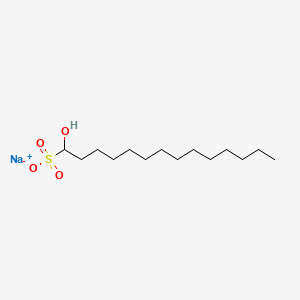
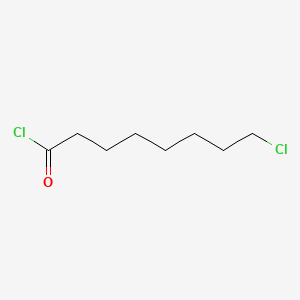
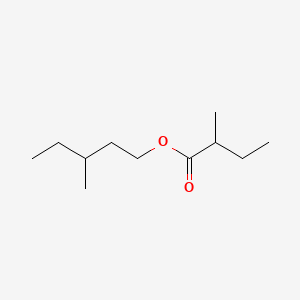
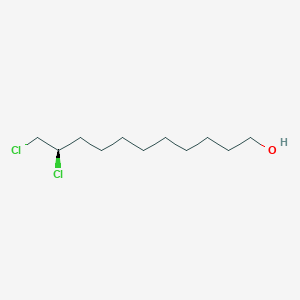

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
